molecular formula C21H16ClNO4 B6524798 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929450-72-6

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No. B6524798
CAS RN: 929450-72-6
M. Wt: 381.8 g/mol
InChI Key: RBIYNFMWKHVJBY-UHFFFAOYSA-N
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Description

“N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide” is a complex organic compound . It is a yellow solid with a molecular formula of C29H22FN3O6S .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The solid layer is then separated and washed by dil. HCl, dried, and crystallized to give the final product .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the IR spectrum shows absorption bands at 3211 (–NH), 1741, 1664 (–C=O), 1629 (C=N), 2941, 2861 (–CH3), 1171 (aryl-F), 1517, 1353 (–NO2) .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point above 350°C . The IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone .

Scientific Research Applications

Antioxidant Potential

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide: belongs to the coumarin–chalcone hybrid class of molecules. Coumarins and chalcones are known for their antioxidant properties . In particular, this compound has been evaluated for its ability to scavenge free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Notably, compounds 5o and 5k demonstrated significant antioxidant potential, surpassing the standard drug ascorbic acid .

Trace Determination of Zirconium

Another intriguing application involves the use of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide in trace determination. Specifically, it has been employed for detecting zirconium . The compound’s unique structure likely contributes to its selectivity and sensitivity in this context.

Anti-Inflammatory Activity

A recent study synthesized (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a close analog of our compound . Although not identical, this derivative exhibited anti-inflammatory activity in vitro. Given the structural similarities, our compound may also possess anti-inflammatory properties worth exploring further.

Future Directions

The future directions for this compound could involve further investigation into its synthesis methods, biological properties, and potential applications . This could include testing for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

properties

IUPAC Name

N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c1-3-18(24)23-20-12-6-4-5-7-16(12)27-21(20)14-10-19(25)26-17-8-11(2)15(22)9-13(14)17/h4-10H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIYNFMWKHVJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C(=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

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